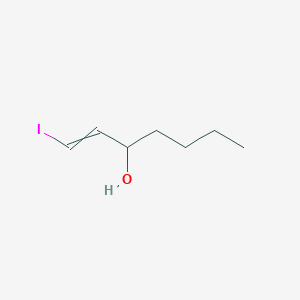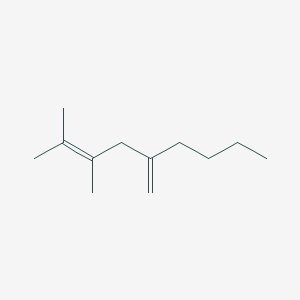
3,5,6-Trimethylhepta-1,2-dien-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6-Trimethylhepta-1,2-dien-4-one is an organic compound with the molecular formula C10H16O. It is also known by other names such as Artemisia ketone and Isoartemisia ketone . This compound is characterized by its unique structure, which includes a heptadienone backbone with three methyl groups attached at positions 3, 5, and 6.
Méthodes De Préparation
The synthesis of 3,5,6-Trimethylhepta-1,2-dien-4-one can be achieved through various synthetic routes. One common method involves the isolation of the compound from the essential oil of Artemisia annua . Industrial production methods typically involve the extraction and purification of the compound from natural sources, followed by chemical synthesis to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
3,5,6-Trimethylhepta-1,2-dien-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
3,5,6-Trimethylhepta-1,2-dien-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential antimicrobial and antifungal properties. In medicine, the compound is being investigated for its potential therapeutic effects, including its use as an anti-inflammatory agent. Additionally, in the industry, it is used in the production of fragrances and flavors due to its unique odor profile .
Mécanisme D'action
The mechanism of action of 3,5,6-Trimethylhepta-1,2-dien-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and require further research .
Comparaison Avec Des Composés Similaires
3,5,6-Trimethylhepta-1,2-dien-4-one can be compared with other similar compounds such as 3,3,6-Trimethylhepta-1,5-dien-4-one and 3,3,6-Trimethylhepta-1,5-dien-4-ol . These compounds share a similar heptadienone backbone but differ in the position and number of methyl groups. The unique structure of this compound gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
140846-88-4 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
InChI |
InChI=1S/C10H16O/c1-6-8(4)10(11)9(5)7(2)3/h7,9H,1H2,2-5H3 |
Clé InChI |
JBEGOYHZNLNXGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C(=O)C(=C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Chlorophenyl)hydrazinylidene]acetic acid](/img/structure/B14283572.png)
![1-Bromo-8-[(but-3-en-1-yl)oxy]octane](/img/structure/B14283573.png)


![[2-(Heptadec-8-en-1-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B14283599.png)

![3-[2-(Methylsulfanyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14283606.png)

![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)


